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Compound of Interest |

4-[1-Cyclohexyl-2-
Compound Name: ) _
(dimethylamino)ethyllphenol

CAS No.: 1346605-18-2

cat. No.: B584991

. J

The Deshydroxy-O-desmethylvenlafaxine analog (hereafter referred to as Deshydroxy-ODV)
represents a critical structural modification of the antidepressant Desvenlafaxine (O-
desmethylvenlafaxine). Chemically, it is defined by the reduction of the tertiary cyclohexanol
moiety to a cyclohexane ring.

For drug development professionals, this molecule holds dual significance:

e Impurity Profiling (CMC): It is a potential "over-reduction” process impurity generated during
the catalytic hydrogenation steps often used to synthesize Venlafaxine or Desvenlafaxine. It
is distinct from the alkene intermediate (Anhydro-ODV, USP Related Compound A) but
shares similar lipophilic characteristics.

» Structure-Activity Relationship (SAR): It serves as a negative control in pharmacological
assays. The removal of the aliphatic hydroxyl group eliminates a key hydrogen-bond
donor/acceptor site, typically resulting in significantly altered binding affinity for the Serotonin
(SERT) and Norepinephrine (NET) transporters, thereby validating the pharmacophore
model of the parent drug.

Chemical Identity & Physicochemical Properties

The core distinction between the parent drug and this analog lies in the aliphatic ring
saturation.
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- Desvenlafaxine Deshydroxy-ODV Anhydro-ODV
eature

(ODV) (Target) (Impurity A)

Phenol + Phenol + Phenol +
Structure

Cyclohexanol Cyclohexane Cyclohexene
Formula Ci16H25NO2 CisH2sNO CisH23NO
MW 263.38 g/mol 247.38 g/mol 245.36 g/mol
Polarity Polar (Tertiary -OH) Non-Polar (Lipophilic) Non-Polar (Lipophilic)

] ) Over-reduction ) ]

Key Risk Active API Dehydration Impurity

Impurity

Structural Significance: The tertiary hydroxyl group in Desvenlafaxine is responsible for
orienting the phenyl and amine groups within the neurotransmitter transporter binding pocket.
Its removal in Deshydroxy-ODV increases the LogP (partition coefficient), making the molecule
significantly more lipophilic. This shift drastically changes its retention behavior in Reverse
Phase Chromatography (RPC), causing it to elute much later than the parent API.

Synthesis & Formation Pathways

The formation of Deshydroxy-ODV typically occurs via two distinct pathways, both relevant to
process chemistry control strategies.

Pathway A: Over-Reduction of Anhydro-ODV

During the synthesis of Venlafaxine/Desvenlafaxine, an intermediate alkene (Anhydro-ODV) is
often formed via dehydration. If catalytic hydrogenation (e.g., Pd/C, Hz) is employed to reduce
other functional groups (or if used to synthesize the scaffold), the alkene can be inadvertently

reduced to the alkane (Deshydroxy-ODV).

Pathway B: Direct Hydrogenolysis

Under harsh acidic reduction conditions (e.g., lonic Hydrogenation with Triethylsilane/TFA), the
tertiary benzylic-like alcohol of Desvenlafaxine can be directly deoxygenated.
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Experimental Protocol: Targeted Synthesis (Pathway A) To generate the standard for impurity
qualification.

Precursor: Dissolve 1.0 eq of Anhydro-O-desmethylvenlafaxine (USP Related Compound A)
in Methanol.

o Catalyst: Add 10% w/w Palladium on Carbon (Pd/C).

e Reaction: Pressurize with Hydrogen gas (Hz) to 30 psi at room temperature. Stir for 4-6
hours.

o Note: Monitor via TLC or LC-MS. The disappearance of the alkene peak (UV 220-250nm)
and appearance of the saturated peak indicates conversion.

o Workup: Filter catalyst through Celite. Concentrate filtrate under vacuum.

 Purification: Recrystallize from Ethyl Acetate/Hexanes to yield Deshydroxy-ODV as a white

solid.
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Figure 1: Synthesis and degradation pathways leading to the formation of Deshydroxy-ODV.

Analytical Profiling (HPLC & LC-MS)

Due to the lack of the hydroxyl group, Deshydroxy-ODV lacks the chromophore shift associated
with the alcohol-phenyl interaction, but the phenol ring remains. Detection is feasible via UV,
but MS is preferred for definitive ID.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b584991?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b584991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Methodology: Reverse Phase HPLC (Impurity Tracking)

This protocol ensures separation of the polar APl from the non-polar Deshydroxy analog.

e Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 pum.
e Mobile Phase A: 0.1% Formic Acid in Water (or Phosphate Buffer pH 3.0).

o Mobile Phase B: Acetonitrile (ACN).[1]

e Flow Rate: 1.0 mL/min.

e Detection: UV @ 225 nm (Phenol absorption) and 275 nm.

e Gradient Profile:

Time (min) % Mobile Phase B Rationale
0.0 10% Initial hold for polar salts.
Elution of Desvenlafaxine
5.0 10%
(Early eluter due to -OH).
Ramp to elute lipophilic
20.0 80% , p Pop
impurities.
Elution of Deshydroxy-ODV
25.0 80%
(Late eluter).
25.1 10% Re-equilibration.

Mass Spectrometry (MS/MS) Fingerprint:
e Parent lon [M+H]+: 248.2 m/z (Calculated).
e Fragmentation:
o Loss of Dimethylamine (-45 Da): ~203 m/z.

o Tropylium ion formation (characteristic of benzyl derivatives).
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Figure 2: Analytical decision tree for distinguishing Deshydroxy-ODV from the Anhydro impurity.

Pharmacology & SAR Implications

While Deshydroxy-ODV is primarily tracked as an impurity, its pharmacological profile offers
insight into the binding mechanism of Venlafaxine derivatives.

¢ Binding Hypothesis: The aliphatic hydroxyl group in Desvenlafaxine is believed to engage in
hydrogen bonding with serine or threonine residues within the central binding site of
SERT/NET.

o Predicted Activity: The Deshydroxy analog lacks this anchor.[2] Consequently, it typically
exhibits reduced affinity (Ki) for the transporters compared to the parent drug.
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 Toxicity: As a phenol derivative, it retains the potential for Phase Il conjugation
(glucuronidation). However, the increased lipophilicity suggests it may cross the Blood-Brain
Barrier (BBB) more readily, potentially leading to off-target CNS effects if present in high
concentrations.

Regulatory Standards (ICH Q3A/B)

In the context of drug development, Deshydroxy-ODV is classified as a Specified Unidentified
Impurity until structurally characterized, after which it becomes a Specified Identified Impurity.

e Reporting Threshold: > 0.05% (or 0.10% depending on daily dose).
« |dentification Threshold: > 0.10% (for max daily dose < 1g).
¢ Qualification Threshold: > 0.15% (requires tox studies if exceeded).

Recommendation: If Deshydroxy-ODV exceeds 0.15% in the final drug substance, it must be
gualified via Ames test and a 14-day repeat-dose toxicity study, unless justification via
"metabolite qualification" (proving it is a major human metabolite) can be provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. trungtamthuoc.com [trungtamthuoc.com]
e 2. youtube.com [youtube.com]
e 3. uspnf.com [uspnf.com]

e 4. O-Desmethylvenlafaxine, (+)- | CL6H25NO2 | CID 9816723 - PubChem
[pubchem.ncbi.nlm.nih.gov]

¢ 5. 4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-phenol hydrochloride |
C16H25CINO2- | CID 9817753 - PubChem [pubchem.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [Executive Summary & Strategic Importance].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b584991#0-desmethylvenlafaxine-deshydroxy-analog]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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